molecular formula C28H31N3O3 B11616860 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11616860
M. Wt: 457.6 g/mol
InChI Key: VOHPGXQBXBQGTE-UHFFFAOYSA-N
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Description

N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes an ethoxymethyl group, an ethyl-methylphenyl group, and a methoxyphenyl group attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzodiazole core, followed by the introduction of the ethoxymethyl, ethyl-methylphenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and acetic anhydride, under conditions such as refluxing in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that can be easily recycled and reused is emphasized to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl or methoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under anhydrous conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
  • N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-HYDROXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
  • N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-CHLOROPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

Uniqueness

What sets N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxymethyl group, in particular, enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C28H31N3O3/c1-5-21-11-9-10-20(3)27(21)31(19-34-6-2)26(32)18-30-25-13-8-7-12-24(25)29-28(30)22-14-16-23(33-4)17-15-22/h7-17H,5-6,18-19H2,1-4H3

InChI Key

VOHPGXQBXBQGTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC)C

Origin of Product

United States

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